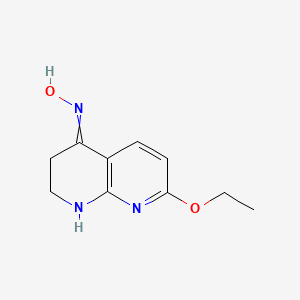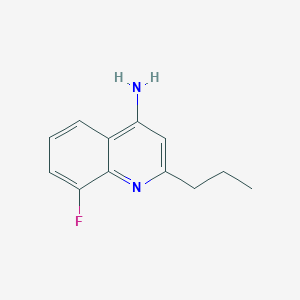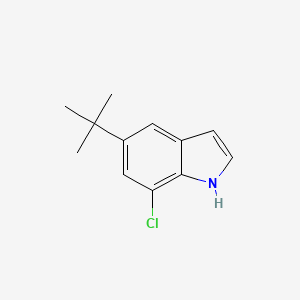
4-Methyl-2-(naphthalen-2-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(naphthalen-2-yl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a methyl group and a naphthyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(naphthalen-2-yl)pyrrolidine typically involves the reaction of naphthalen-2-yl derivatives with pyrrolidine under specific conditions. One common method involves the use of 4-formylbenzonitrile, naphthalen-2-ol, and pyrrolidine. The mixture is stirred at 100°C for 10 hours, followed by the addition of ethanol to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(naphthalen-2-yl)pyrrolidine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction may produce naphthyl alcohols.
Aplicaciones Científicas De Investigación
4-Methyl-2-(naphthalen-2-yl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(naphthalen-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Naphthyl derivatives: Compounds containing the naphthyl group, known for their aromatic properties and biological activities.
Uniqueness
4-Methyl-2-(naphthalen-2-yl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the naphthyl group, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler analogs .
Propiedades
Fórmula molecular |
C15H17N |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
4-methyl-2-naphthalen-2-ylpyrrolidine |
InChI |
InChI=1S/C15H17N/c1-11-8-15(16-10-11)14-7-6-12-4-2-3-5-13(12)9-14/h2-7,9,11,15-16H,8,10H2,1H3 |
Clave InChI |
HDSNICLFHADHIW-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NC1)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester](/img/structure/B15068812.png)
![N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide](/img/structure/B15068819.png)
![7'H-Spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]-2',4'-diol](/img/structure/B15068832.png)

![6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15068844.png)
![6-Isopropyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B15068861.png)






![6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)
